molecular formula C14H21NO B411785 N-(2-ethylphenyl)-3,3-dimethylbutanamide

N-(2-ethylphenyl)-3,3-dimethylbutanamide

Cat. No.: B411785
M. Wt: 219.32g/mol
InChI Key: KTUZUILQWHJZHL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9) is an amide derivative characterized by a 2-ethylphenyl group attached to a 3,3-dimethylbutanamide backbone. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.323 g/mol . For instance, N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (Compound A/encukalner) acts as a voltage-gated potassium channel modulator and is under investigation for seizure treatment .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

N-(2-ethylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-11-8-6-7-9-12(11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)

InChI Key

KTUZUILQWHJZHL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC(C)(C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(6-aminopyridin-2-yl)-3,3-dimethylbutanamide (7a): Replaces the 2-ethylphenyl group with a 6-aminopyridin-2-yl moiety. Synthesized via reaction of 2,6-diaminopyridine with 3,3-dimethylbutyryl chloride, this compound demonstrates the adaptability of the 3,3-dimethylbutanamide group to heteroaromatic systems. Its synthesis achieved moderate yields (exact yield unspecified) under anhydrous conditions .
  • N-[4-(6-fluoro-3,4-dihydroisoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (encukalner): Incorporates a fluorinated dihydroisoquinoline ring, enhancing electronic interactions for potassium channel modulation. This contrasts with the simpler ethylphenyl group in the target compound, underscoring the role of fluorine in improving target affinity .

Thioamide vs. Amide Derivatives

  • N,N'-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide) (5T): Replaces the amide oxygen with sulfur, forming a thioamide. 5T was synthesized in 95.1% yield, indicating robust reactivity of thioamide precursors .
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,3-dimethylbutanamide: Features a thiourea group and trichloroethyl chain, introducing steric bulk and electrophilic chlorine atoms. Such structural complexity may influence metabolic stability compared to the parent amide .

Bioactive Analogues with Modified Backbones

  • MMV1557817: A trifluorobiphenyl-containing derivative inhibits Plasmodium M1/M17 aminopeptidases, demonstrating antiplasmodial activity (IC₅₀ = 11 nM). The trifluorobiphenyl group enhances hydrophobic interactions, a feature absent in the ethylphenyl variant .
  • Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide): Replaces the 3,3-dimethyl group with a hydroxyl, increasing polarity. Marketed as a sedative, this highlights how minor backbone alterations can shift therapeutic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-(2-ethylphenyl)-3,3-dimethylbutanamide 219.32 Ethylphenyl, dimethylamide Lipophilic (logP ~3.5 estimated)
5T (thioamide) 469.44 Dichlorocarbazole, thioamide High thermal stability (m.p. 278°C)
Encukalner 384.44 Fluoro-dihydroisoquinoline Enhanced target binding (Kd ~nM)
MMV1557817 428.37 Trifluorobiphenyl Antiplasmodial (IC₅₀ = 11 nM)

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